2-环丙基-1,3-二甲基苯

描述

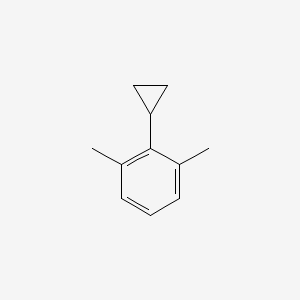

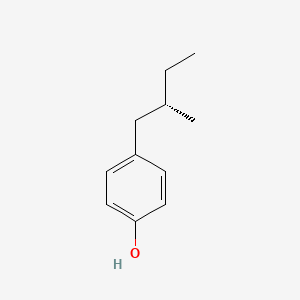

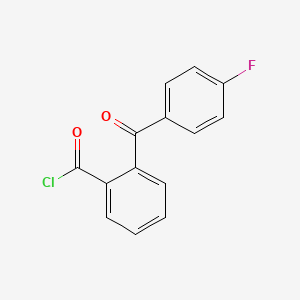

2-Cyclopropyl-1,3-dimethylbenzene (2-CPDMB) is a heterocyclic aromatic compound with a cyclopropyl group attached to the 1 and 3 positions of a dimethylbenzene ring. It is an important intermediate for the synthesis of several compounds, including pharmaceuticals, dyes, and agricultural chemicals. Furthermore, 2-CPDMB is a useful starting material for the synthesis of a variety of other aromatic compounds. 2-CPDMB is a highly reactive compound, and its synthesis and use in laboratory experiments require careful handling.

科学研究应用

化学反应性和键激活:

- 2-环丙基-1,3-二甲基苯在化学过程中的反应性,如键激活,是一个重要的研究领域。Boulho等人(2011年)的研究调查了环丙烯复合物对烷基芳烃中CH键的激活,包括1,3-二甲基苯。这项研究有助于理解选择性苄基和芳烃CH键的激活,这是有机合成和催化中的一个关键方面(Boulho et al., 2011)。

构象研究:

- 对于邻二取代环丙基苯,包括2-环丙基-1,3-二甲基苯的结构和构象方面进行了探讨。Ernst等人(1999年)使用Schaefer的“J方法”展示了这些化合物中的优选构象和内部旋转的障碍,有助于更好地理解它们的分子动力学和稳定性(Ernst et al., 1999)。

氧化和点火动力学:

- 对于1,2-二甲基苯等二甲基苯的氧化和点火动力学的研究提供了关于这些化合物的反应性和燃烧特性的见解。Gaïl等人(2008年)对1,2-二甲基苯进行了实验和建模研究,突出了在特定条件下其较其他二甲基苯更高的反应性(Gaïl等人,2008年)。

合成和催化:

- 环丙基基团在催化和有机合成中的作用是另一个关注的领域。例如,Miura等人(1988年)和Murakami等人(1979年)的研究描述了在催化剂存在下涉及环丙基苯的转化,有助于生产各种有机化合物的合成方法(Miura et al., 1988); (Murakami et al., 1979)。

药物开发:

- 包括2-环丙基-1,3-二甲基苯在内的环丙基片段越来越多地用于药物开发。Talele(2016年)强调了环丙基环在解决药物发现过程中的挑战方面的多功能性,如增强效力和减少非靶效应(Talele, 2016)。

作用机制

Target of Action

Like other benzene derivatives, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2-Cyclopropyl-1,3-dimethylbenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Cyclopropane biosynthesis, a process that involves the formation of cyclopropane rings, could potentially be influenced . This process involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

Given its structural similarity to other benzene derivatives, it may influence cellular processes by interacting with various enzymes and receptors .

属性

IUPAC Name |

2-cyclopropyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASVBATYMYOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90708462 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1,3-dimethylbenzene | |

CAS RN |

36825-29-3 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the preferred conformation of 2-cyclopropyl-1,3-dimethylbenzene in solution, and how does it differ from cyclopropylbenzene?

A1: Unlike cyclopropylbenzene (where the bisected conformer with a torsional angle (Θ) of 0° is preferred), 2-cyclopropyl-1,3-dimethylbenzene prefers the perpendicular conformation in solution []. This means the torsional angle (Θ) between the C(1)—H bond of the cyclopropyl group and the plane of the benzene ring is 90° []. This preference is attributed to the steric hindrance caused by the two ortho-methyl groups in 2-cyclopropyl-1,3-dimethylbenzene [].

Q2: How does the rotational barrier around the cyclopropyl-aryl bond in 2-cyclopropyl-1,3-dimethylbenzene compare to that of cyclopropylbenzene, and what is the reason for this difference?

A2: The rotational barrier around the cyclopropyl-aryl bond is significantly higher in 2-cyclopropyl-1,3-dimethylbenzene compared to cyclopropylbenzene. While cyclopropylbenzene has a negligible barrier, the barrier for 2-cyclopropyl-1,3-dimethylbenzene is estimated to be 6.4 kJ/mol based on NMR coupling constants and assuming a two-fold rotational potential []. This difference arises from the steric interactions between the cyclopropyl group and the two ortho-methyl groups in 2-cyclopropyl-1,3-dimethylbenzene, which create a significant energy barrier for the molecule to overcome during rotation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)